1-Benzyl-2-oxopiperidin-3-yl acetate is a chemical compound with the molecular formula and a molecular weight of 247.29 g/mol. This compound is classified as a piperidine derivative, characterized by the presence of both an oxo group and an acetate group attached to a benzyl-substituted piperidine ring. Its unique structural features make it a valuable compound in various fields of research, particularly in medicinal chemistry and organic synthesis.
The synthesis of 1-benzyl-2-oxopiperidin-3-yl acetate typically involves the acylation of 1-benzyl-2-oxopiperidine with acetic anhydride. The process can be conducted under controlled conditions to optimize yield and purity. Other methods include:
The synthesis generally requires organic solvents such as dichloromethane, along with catalysts like palladium on carbon to facilitate the reactions. The temperature and pressure conditions are varied to optimize the reaction rates and yields, ensuring the successful formation of the desired product.
The molecular structure of 1-benzyl-2-oxopiperidin-3-yl acetate features a piperidine ring substituted with a benzyl group at one nitrogen atom, an oxo group at the second position, and an acetate group at the third position. The compound exhibits a specific conformation due to steric interactions between these functional groups.
1-Benzyl-2-oxopiperidin-3-yl acetate undergoes several chemical reactions, including:
The conditions for these reactions typically involve organic solvents and may require specific temperatures and pressures to achieve optimal results. The products formed from these reactions vary based on the reagents used and their concentrations.
The mechanism of action for 1-benzyl-2-oxopiperidin-3-yl acetate involves its interaction with biological targets such as enzymes and receptors. Due to its structural similarity to biologically active molecules, it can modulate enzyme activity and receptor binding, influencing various biological pathways.
The compound's interaction with neurotransmitter systems suggests potential applications in neurological research and drug development. The specific pathways affected depend on the target molecules involved but generally include modulation of neurotransmitter release and receptor activation.
1-Benzyl-2-oxopiperidin-3-yl acetate typically presents as a solid at room temperature, with specific melting points dependent on purity and crystallization conditions.
The compound is characterized by its reactivity due to multiple functional groups:
Relevant data regarding its reactivity include susceptibility to oxidation and reduction reactions, which are critical for further synthetic applications .
1-Benzyl-2-oxopiperidin-3-yl acetate has several important applications in scientific research:
The synthesis of 1-benzyl-2-oxopiperidin-3-yl acetate relies on sequential transformations to construct the 2-oxopiperidine core and install the benzyl and acetate moieties. A representative pathway involves four key steps:
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
Intermediate | Role | Yield (%) | Purity |
---|---|---|---|
3-Amino-2-oxopiperidine | Core heterocycle | 65–70 | >90% |
1-Benzyl-2-oxopiperidin-3-one | N-Alkylated intermediate | 85 | >95% |
Crude acetate derivative | Acetylated product | 90 | 80% |
Crystallized final compound | Purified target | 78 | >99% |
Optimization Challenges: Competitive O-benzylation during N-alkylation is suppressed using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Additionally, the exothermic acetylation requires precise temperature control to prevent racemization at C3 [1] [6].
The stereogenic center at C3 dictates biological activity, necessitating enantioselective routes to access the (S)-enantiomer. Two dominant strategies have emerged:
Chiral Resolution: Racemic 1-benzyl-2-oxopiperidin-3-yl acetate is resolved using diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid. The (S)-enantiomer salt preferentially crystallizes from ethanol, yielding 40–45% recovery with 98% ee [1] [8]. Enzymatic kinetic resolution using lipase B (Candida antarctica) selectively hydrolyzes the (R)-acetate enantiomer, leaving the (S)-acetate intact (ee >99%, 35% yield) [1].
Asymmetric Catalysis: A chiral auxiliary approach employs (S)-tert-butyl sulfinamide to direct reductive amination of 2-oxopiperidin-3-one. Subsequent benzylation and acetylation afford the target compound in 92% ee [6]. Transition-metal catalysis using iridium-phosphinoxazoline complexes hydrogenates enamide precursors enantioselectively (94% ee, 86% yield) [3].
Table 2: Comparison of Enantioselective Synthesis Methods
Method | Key Agent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric salt formation | (1S)-(+)-10-Camphorsulfonic acid | 98 | 40–45 |
Enzymatic resolution | Lipase B | >99 | 35 |
Chiral auxiliary | (S)-tert-Butyl sulfinamide | 92 | 68 |
Iridium-catalyzed hydrogenation | Ir-PHOX complex | 94 | 86 |
Stereochemical Impact: The (S)-configuration optimizes binding to biological targets like enolase, where the 3-acetoxy group occupies a hydrophobic subpocket. Molecular docking confirms a 10-fold higher affinity of the (S)-enantiomer over the (R)-counterpart for ENO2 [1] [3].
Sustainable synthesis minimizes toxic reagents and solvents while streamlining protection-deprotection sequences:
Solvent Alternatives: Polyethylene glycol 200 (PEG-200) replaces dimethylformamide (DMF) in esterification and acetylation steps. This switch reduces waste generation by 60% while maintaining yields >85% [5]. Aqueous micellar conditions (water/Triton X-100) facilitate benzylation without heavy metals, achieving 80% conversion at 60°C [4].
Catalysis: Acetic acid (0.5 mol%) catalyzes the acetylation of 1-benzyl-2-oxopiperidin-3-ol, eliminating pyridine bases. This method reduces reaction time to 30 minutes and obviates aqueous workup, improving atom economy to 91% [4] [5]. Enzymatic deprotection using immobilized esterases (e.g., CAL-B) cleaves benzyl groups under ambient conditions, avoiding hydrogenation catalysts [1].
Protection-Deprotection Innovations: tert-Butoxycarbonyl (Boc) groups are removed using ZnCl₂ in acetic anhydride, simultaneously generating the acetate ester in one pot. This tandem deprotection-acetylation reduces steps and solvent consumption by 40% [1] [6].
Table 3: Environmental Metrics of Green Synthesis Approaches
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Solvent | DMF | PEG-200/H₂O | GSK Solvent Guide: Preferred vs. Problematic |
PMI (Process Mass Intensity) | 86 | 32 | 63% reduction |
E-factor | 48 | 12 | 75% reduction |
Energy consumption | 150 kWh/kg | 80 kWh/kg | 47% reduction |
Waste Mitigation: Solvent recovery via nanofiltration concentrates PEG-200 for reuse over five cycles without yield loss. Acetyl byproducts are converted to vinyl acetate via cracking, repurposed as a reagent [4] [5] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7